N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-cyclohexyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an imino group, a methoxyphenyl group, and a dipyrido-pyrimidine core
Preparation Methods
The synthesis of N-cyclohexyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the dipyrido-pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohexyl group: This step typically involves a substitution reaction where a cyclohexylamine is introduced.
Addition of the methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid and a suitable palladium catalyst.
Final modifications: The imino and carboxamide groups are introduced through additional substitution and condensation reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-cyclohexyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce various substituents.
Scientific Research Applications
N-cyclohexyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-cyclohexyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
- N-cyclohexyl-2-imino-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
- 1-Cyclohexyl-3-(2-morpholinoethyl)-carbodiimide metho-p-toluenesulfonate .
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to differences in their chemical properties and applications.
Properties
Molecular Formula |
C27H29N5O3 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-35-20-12-10-18(11-13-20)14-16-32-24(28)21(26(33)29-19-7-3-2-4-8-19)17-22-25(32)30-23-9-5-6-15-31(23)27(22)34/h5-6,9-13,15,17,19,28H,2-4,7-8,14,16H2,1H3,(H,29,33) |
InChI Key |
FQZXLEUPQFECLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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